![molecular formula C19H23N5OS B2753285 N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896294-41-0](/img/structure/B2753285.png)
N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrole ring, a 1,2,4-triazole ring, and a sulfanyl group. Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a biologically active scaffold which possesses a diverse nature of activities . The 1,2,4-triazole ring is a type of heterocyclic compound, containing a five-membered ring of two carbon atoms and three nitrogen atoms. The sulfanyl group (-SH), also known as a thiol group, is a functional group consisting of a sulfur atom attached to a hydrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and 1,2,4-triazole rings, along with the sulfanyl group. The arrangement of these groups within the molecule could significantly influence its properties and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Elucidation
Compounds containing the 1,2,4-triazole ring system, similar to the one , have been synthesized and structurally elucidated, demonstrating a wide range of pharmaceutical activities. The synthesis involves condensation reactions followed by detailed spectral analysis to confirm the structure. These compounds exhibit significant biological activities, such as antibacterial, antifungal, and antituberculosis effects, attributed to their structural features (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer and Antitumor Potential
Several studies have focused on the modification and evaluation of compounds with a triazole moiety for their anticancer and antitumor activities. For instance, modifications to improve drug-like molecular properties and solubility have led to analogs with similar potency to known inhibitors and demonstrated efficacy in inhibiting tumor growth in vitro and in vivo models (Shukla et al., 2012). Other research has highlighted the synthesis of novel heterocycles incorporating thiadiazole and triazole moieties, showing promising insecticidal assessment against agricultural pests, indicative of potential applications in integrated pest management (Fadda et al., 2017).
Antimicrobial Applications
The synthesis of acetamide derivatives, including those with a triazole ring, has been explored for antimicrobial purposes. These compounds have been tested against various bacterial and fungal strains, showing significant inhibitory effects. The structure-activity relationships of these compounds provide insights into designing more effective antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antioxidant Activity
Coordination complexes derived from pyrazole-acetamide derivatives have demonstrated antioxidant activity, highlighting the potential of these compounds in mitigating oxidative stress-related diseases. The antioxidant properties were assessed through various in vitro assays, indicating the therapeutic potential of these complexes (Chkirate et al., 2019).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3-ethylphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5OS/c1-3-8-17-21-22-19(24(17)23-11-5-6-12-23)26-14-18(25)20-16-10-7-9-15(4-2)13-16/h5-7,9-13H,3-4,8,14H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXYJYATLDDNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC(=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

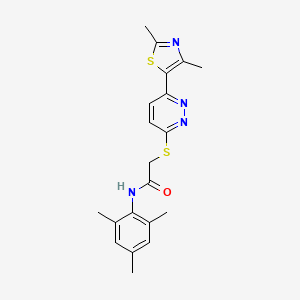

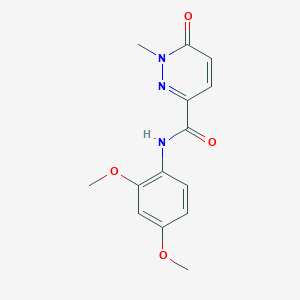
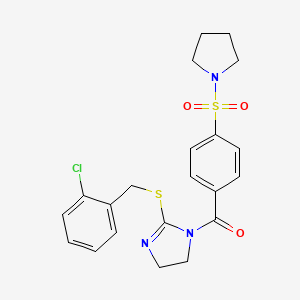
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-methylbenzamide](/img/structure/B2753209.png)
![2-[2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetylamino]-4-methyl-thiazole-5-carboxylic acid ethyl ester](/img/structure/B2753211.png)
![N-[4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B2753212.png)
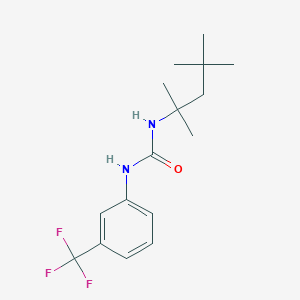
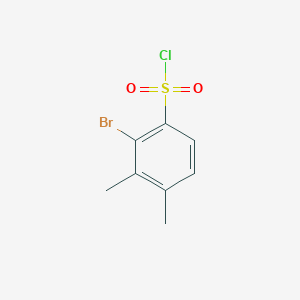
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)
